molecular formula C45H67F6N13O14 B10825749 Substance P (1-7) ditrifluoroacetate

Substance P (1-7) ditrifluoroacetate

Cat. No.: B10825749
M. Wt: 1128.1 g/mol
InChI Key: MBHOEIWLNSWRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substance P (1-7) 2TFA (68060-49-1 (free base)) is a major bioactive metabolite formed after the proteolytic degradation of the tachykinin substance P. This compound exhibits significant anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects . It is primarily studied for its role in modulating pain and inflammation in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Substance P (1-7) 2TFA involves the proteolytic degradation of the neuropeptide substance P. This process typically requires specific enzymes that cleave the peptide bonds at designated sites to produce the desired fragment .

Industrial Production Methods: Industrial production of Substance P (1-7) 2TFA is generally carried out using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions: Substance P (1-7) 2TFA primarily undergoes hydrolysis and proteolytic cleavage reactions. These reactions are essential for its formation and subsequent biological activity .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is the bioactive fragment Substance P (1-7) 2TFA, which retains significant biological activity .

Scientific Research Applications

Substance P (1-7) 2TFA has a wide range of scientific research applications, including:

Mechanism of Action

Substance P (1-7) 2TFA exerts its effects by acting as a potent antagonist against the responses induced by the parent compound, substance P. It is proposed to be an endogenous modulator of substance P actions, particularly in the central nervous system. The compound interacts with specific receptors and pathways involved in pain and inflammation, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

  • Substance P (1-9)
  • Substance P (1-4)
  • Substance P (7-11)
  • Substance P (1-7) (TFA)

Comparison: Substance P (1-7) 2TFA is unique in its ability to retain significant biological activity while being a fragment of the larger neuropeptide substance P. Its anti-inflammatory and analgesic properties make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C45H67F6N13O14

Molecular Weight

1128.1 g/mol

IUPAC Name

2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C41H65N13O10.2C2HF3O2/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24;2*3-2(4,5)1(6)7/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48);2*(H,6,7)

InChI Key

MBHOEIWLNSWRPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.